PI3Kalpha Enzyme Inhibition Potency: Assessing the Available Quantitative Baseline
The compound has a reported binding affinity (Ki) of 33 nM against PI3Kalpha in a biochemical AlphaScreen assay [1]. This single data point, sourced from a database entry, provides the only available quantitative activity anchor for the molecule but lacks a direct, experimentally-derived comparator in the same assay. Consequently, its differentiation from other PI3K inhibitors with nanomolar potency cannot be established with high confidence.
| Evidence Dimension | Binding Affinity (Ki) for PI3Kalpha |
|---|---|
| Target Compound Data | Ki = 33 nM |
| Comparator Or Baseline | None available for direct comparison in the same assay. |
| Quantified Difference | Not calculable |
| Conditions | PI3K AlphaScreen biochemical assay (PerkinElmer). |
Why This Matters
Provides a sole quantitative anchor for target engagement, but without comparator data, it cannot scientifically justify the selection of this compound over other commercially available PI3Kalpha inhibitors.
- [1] BindingDB. Entry BDBM50394890 / CHEMBL2165053. Affinity Data for PI3K AlphaScreen assay. View Source
